Cas no 10385-78-1 (1,7,7-trimethylbicyclo2.2.1heptan-2-ol)

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol, commonly known as borneol, is a bicyclic monoterpenoid alcohol with the molecular formula C₁₀H₁₈O. It exists as two stereoisomers, (+)-borneol and (−)-borneol, each exhibiting distinct physicochemical properties. This compound is valued for its rigid bicyclic structure, which contributes to its stability and low volatility. It serves as a versatile intermediate in organic synthesis, particularly in the production of camphor and other terpenoid derivatives. Its hydroxyl group allows for functionalization, making it useful in pharmaceuticals, fragrances, and flavoring agents. Additionally, borneol demonstrates mild antiseptic and analgesic properties, broadening its applications in medicinal chemistry. Its crystalline form and high purity make it suitable for precise laboratory use.
1,7,7-trimethylbicyclo2.2.1heptan-2-ol structure
10385-78-1 structure
Product Name:1,7,7-trimethylbicyclo2.2.1heptan-2-ol
CAS No:10385-78-1
MF:C10H18O
MW:154.249323368073
MDL:MFCD00064162
CID:163040
PubChem ID:64685
Update Time:2025-06-09

1,7,7-trimethylbicyclo2.2.1heptan-2-ol Chemical and Physical Properties

Names and Identifiers

    • Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-
    • (+/-)-Isoborneol
    • isoborneol
    • (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol
    • 1,7,7-Trimethylbicyclo(2.2.1)heptan-2-ol
    • Bicyclo(2.2.1)heptan-2-ol, 1,7,7-trimethyl-
    • 1,7,7-trimethylbicyclo2.2.1heptan-2-ol
    • (+/-)-borneol
    • FT-0604417
    • Z104478138
    • 10385-78-1
    • DL-Borneol
    • Bicyclo(2.2.1)heptan-2-ol, 1,7,7-trimethyl-, endo-(.+/-.)-
    • E75852
    • CS-7912
    • s3959
    • DL-Isoborneol
    • NCGC00263517-03
    • (2S,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol
    • exo-2-Camphanol
    • Borneo camphor
    • exo-1,7,7-Trimethylbicyclo(2.2.1)-2-heptanol
    • CCG-231498
    • CS-0279240
    • DB11288
    • AKOS000120036
    • FT-0604470
    • Endo-2-camphanol
    • Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, exo-
    • Borneol
    • FT-0604383
    • Sumatra camphor
    • Borneol and Isoborneol
    • 1,7,7-trimethyl-bicyclo[2.2.1]heptan-6-ol
    • SR-05000002386
    • 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol
    • SR-05000002386-1
    • FT-0604475
    • HMS3885I14
    • MFCD00066427
    • AB90026
    • SCHEMBL56714
    • AC-34416
    • 4,7,7-trimethylbicyclo[2.2.1]heptan-3-ol
    • DTXSID8048159
    • BORNEOL, (L)
    • 507-70-0
    • 124-76-5
    • EN300-20427
    • CHEBI:28093
    • C01411
    • Bingpia
    • 464-43-7
    • endo-2-Bornanol
    • Bornyl alcohol
    • exo-2-Bornanol
    • CHEMBL1097205
    • Borneol, exo-
    • L(-)-Borneol
    • (+)-Borneol 100 microg/mL in Methanol
    • Q27103499
    • 1,7,7-trimethylnorbornan-2-ol
    • Endo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol
    • Endo-2-hydroxycamphane
    • 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol, exo- #
    • AKOS017278270
    • 6627-72-1
    • NS00001075
    • HY-N1368
    • MDL: MFCD00064162
    • Inchi: 1S/C10H18O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8,11H,4-6H2,1-3H3
    • InChI Key: DTGKSKDOIYIVQL-UHFFFAOYSA-N
    • SMILES: OC1CC2CCC1(C)C2(C)C

Computed Properties

  • Exact Mass: 154.136
  • Monoisotopic Mass: 154.136
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 20.2A^2

Experimental Properties

  • Density: 0.992
  • Melting Point: 201-210℃
  • Boiling Point: 212 °C at 760 mmHg
  • Flash Point: 212 °C at 760 mmHg
  • Refractive Index: 1.502
  • PSA: 20.23000
  • LogP: 2.19350

1,7,7-trimethylbicyclo2.2.1heptan-2-ol Pricemore >>

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1,7,7-trimethylbicyclo2.2.1heptan-2-ol Related Literature

Additional information on 1,7,7-trimethylbicyclo2.2.1heptan-2-ol

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol (CAS No. 10385-78-1): A Comprehensive Overview

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol (CAS No. 10385-78-1) is a cyclic terpene alcohol with a unique molecular structure that has garnered significant attention in the fields of organic chemistry, pharmaceuticals, and materials science. This compound, commonly known as menthol isomer, is characterized by its bicyclic framework and three methyl groups, which contribute to its distinct physical and chemical properties.

The molecular formula of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol is C10H18O, and it has a molecular weight of approximately 154.24 g/mol. The compound exists as a colorless to white crystalline solid at room temperature and is known for its cooling and refreshing sensory effects when applied topically or inhaled. These properties make it a valuable component in various consumer products, including cosmetics, fragrances, and oral care items.

In the realm of pharmaceutical research, 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol has been extensively studied for its potential therapeutic applications. Recent studies have highlighted its anti-inflammatory and analgesic properties, which are attributed to its ability to interact with specific receptors in the human body. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound can effectively reduce inflammation in animal models of arthritis by modulating the expression of pro-inflammatory cytokines.

Moreover, the compound's cooling effect has been explored for its potential use in pain management and as a topical anesthetic. A clinical trial conducted by the University of California found that a topical formulation containing 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol provided significant relief from post-operative pain when compared to a placebo. These findings suggest that this compound could be a promising candidate for the development of new pain management therapies.

In addition to its pharmaceutical applications, 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol has also found utility in the materials science domain. Its unique molecular structure makes it an excellent candidate for the synthesis of advanced polymers and coatings with enhanced thermal stability and mechanical strength. A recent study published in the Journal of Polymer Science reported the successful synthesis of a novel polymer using 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol as a monomer precursor. The resulting polymer exhibited superior thermal stability and was found to be highly resistant to degradation under harsh environmental conditions.

The synthesis of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol can be achieved through various routes, including chemical synthesis and biotechnological methods. One common chemical synthesis method involves the cyclization of geraniol or citronellol followed by reduction steps to form the final product. Alternatively, biotechnological approaches utilizing genetically engineered microorganisms have shown promise in producing this compound on a larger scale with higher efficiency and reduced environmental impact.

The safety profile of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol is generally considered favorable when used as directed in consumer products and pharmaceutical formulations. However, it is important to note that proper handling and storage precautions should be followed to ensure safety and efficacy. The compound should be stored in a cool, dry place away from direct sunlight and sources of heat or ignition.

In conclusion, 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol (CAS No. 10385-78-1) is a versatile compound with a wide range of applications across multiple industries. Its unique molecular structure and favorable properties make it an attractive candidate for further research and development in areas such as pharmaceuticals, materials science, and consumer products. As ongoing studies continue to uncover new potential uses for this compound, it is likely that its importance will only continue to grow in the coming years.

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